1-[(5-bromo-2-fluorophenyl)thio]-2-methyl-3,5-dinitrobenzene
Overview
Description
1-[(5-bromo-2-fluorophenyl)thio]-2-methyl-3,5-dinitrobenzene, also known as BTFD, is a chemical compound that has been used in scientific research for various purposes.
Mechanism of Action
1-[(5-bromo-2-fluorophenyl)thio]-2-methyl-3,5-dinitrobenzene works by reacting with thiols to form fluorescent adducts. Thiols are important biomolecules that play a role in various cellular processes, including redox signaling and protein folding. This compound can also react with other nucleophilic groups, such as amines and hydroxyl groups.
Biochemical and Physiological Effects:
This compound has been shown to have no significant effect on cell viability or proliferation. It has been used to study the redox state of cells and to monitor changes in protein conformation.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(5-bromo-2-fluorophenyl)thio]-2-methyl-3,5-dinitrobenzene as a fluorescent probe is its high selectivity for thiols. It is also relatively easy to synthesize. However, one limitation is that it can be sensitive to pH changes and can be affected by other nucleophilic groups in the cell.
Future Directions
There are several future directions for research involving 1-[(5-bromo-2-fluorophenyl)thio]-2-methyl-3,5-dinitrobenzene. One area of interest is the development of new fluorescent probes that are more selective and sensitive for detecting thiols in biological systems. Another area of research is the use of this compound as a tool for studying protein-protein interactions and protein conformational changes in real-time. Additionally, this compound could be used to study the role of thiols in disease processes, such as cancer and neurodegenerative disorders.
In conclusion, this compound is a useful chemical compound that has been used in scientific research for various purposes. Its ability to react with thiols and other nucleophilic groups makes it a valuable tool for studying cellular processes and protein interactions. While there are limitations to its use, there are also many future directions for research involving this compound.
Scientific Research Applications
1-[(5-bromo-2-fluorophenyl)thio]-2-methyl-3,5-dinitrobenzene has been used in scientific research as a fluorescent probe for detecting thiols in biological systems. It has also been used as a tool for studying protein conformational changes and protein-protein interactions.
Properties
IUPAC Name |
1-(5-bromo-2-fluorophenyl)sulfanyl-2-methyl-3,5-dinitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFN2O4S/c1-7-11(17(20)21)5-9(16(18)19)6-12(7)22-13-4-8(14)2-3-10(13)15/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOKWVFMEZLBFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1SC2=C(C=CC(=C2)Br)F)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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